MC-Sq-Cit-PAB-Gefitinib
Description
Context of Antibody-Drug Conjugates (ADCs) in Cancer Research
Antibody-drug conjugates represent a rapidly advancing class of therapeutic agents in oncology. ascopubs.org The fundamental principle of ADCs is to combine the target specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. astrazeneca.comascopubs.org The antibody component is engineered to recognize and bind to specific antigens that are overexpressed on the surface of cancer cells. nih.gov Upon binding, the ADC is internalized by the cancer cell. astrazeneca.com Inside the cell, the linker is cleaved, releasing the cytotoxic payload, which then exerts its therapeutic effect, leading to cancer cell death. astrazeneca.comnih.gov This targeted delivery mechanism is a significant advantage over traditional chemotherapy, which affects both cancerous and healthy cells, often leading to severe side effects. clevelandclinic.org
Rationale for Gefitinib (B1684475) as an ADC Payload
Gefitinib is a well-established small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. creative-biolabs.com EGFR is a protein that is often overexpressed in various types of cancer and plays a crucial role in tumor growth and proliferation. By inhibiting the EGFR tyrosine kinase, Gefitinib blocks the signaling pathways that drive cancer cell growth. creative-biolabs.com
The selection of Gefitinib as a payload for an ADC is based on several key factors:
Potent Anti-Cancer Activity: Gefitinib is a potent anti-tumor agent with a well-understood mechanism of action. medchemexpress.comadooq.com
Targeted Mechanism: Its action is directed at a specific molecular target (EGFR), which aligns with the precision-targeting philosophy of ADCs. creative-biolabs.com
Potential for Enhanced Efficacy: By delivering Gefitinib directly to EGFR-expressing cancer cells via an ADC, it is possible to achieve a higher concentration of the drug at the tumor site, potentially overcoming resistance mechanisms and enhancing its therapeutic effect. Studies have suggested that combining ADCs with EGFR inhibitors like Gefitinib could potentiate the delivery and efficacy of the ADC. researchgate.netaacrjournals.org
Overview of the MC-Sq-Cit-PAB Linker System
The linker is a critical component of an ADC, connecting the antibody to the cytotoxic payload and ensuring the stability of the conjugate until it reaches its target. nih.gov The MC-Sq-Cit-PAB linker is a complex system designed to be stable in the bloodstream but cleavable within the cancer cell. medchemexpress.comglpbio.cn Let's break down its components:
MC (Maleimidocaproyl): This component provides a stable covalent attachment to the antibody, typically through the thiol group of a cysteine residue. broadpharm.com
Sq (Squarate): Squarate-based linkers are used for their reactivity towards amino groups, facilitating the connection between different parts of the linker or the linker and the payload. nih.govresearchgate.net They offer a means of creating a stable linkage under specific pH conditions. researchgate.net
Cit-PAB (Citrulline-p-aminobenzyl): This is a dipeptide linker that is specifically designed to be cleaved by enzymes called cathepsins, which are highly active within the lysosomes of cancer cells. tcichemicals.comtcichemicals.com The Valine-Citrulline (Val-Cit) dipeptide is a well-studied cathepsin B-cleavable sequence. nih.govmedchemexpress.com Upon cleavage of the Cit-PAB bond, a self-immolative cascade is initiated, leading to the release of the active drug. nih.govnjbio.com The p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient release of the payload in its active form. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C50H61ClFN10O9+ |
|---|---|
Molecular Weight |
1000.5 g/mol |
IUPAC Name |
1-N'-[(2S)-5-(carbamoylamino)-1-[4-[[4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-1-ium-1-yl]methyl]anilino]-1-oxopentan-2-yl]-1-N-[5-(2,5-dioxopyrrol-1-yl)pentyl]cyclobutane-1,1-dicarboxamide |
InChI |
InChI=1S/C50H60ClFN10O9/c1-69-41-30-40-36(29-42(41)71-25-7-21-60-23-26-70-27-24-60)45(57-35-13-14-38(52)37(51)28-35)56-32-61(40)31-33-9-11-34(12-10-33)58-46(65)39(8-5-20-55-49(53)68)59-48(67)50(17-6-18-50)47(66)54-19-3-2-4-22-62-43(63)15-16-44(62)64/h9-16,28-30,32,39H,2-8,17-27,31H2,1H3,(H6,53,54,55,58,59,65,66,67,68)/p+1/t39-/m0/s1 |
InChI Key |
REJVAWZXGMNZAU-KDXMTYKHSA-O |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[N+](=CN=C2NC3=CC(=C(C=C3)F)Cl)CC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)C5(CCC5)C(=O)NCCCCCN6C(=O)C=CC6=O)OCCCN7CCOCC7 |
Canonical SMILES |
COC1=C(C=C2C(=C1)[N+](=CN=C2NC3=CC(=C(C=C3)F)Cl)CC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C5(CCC5)C(=O)NCCCCCN6C(=O)C=CC6=O)OCCCN7CCOCC7 |
Origin of Product |
United States |
Synthetic Design and Chemical Characterization of Mc Sq Cit Pab Gefitinib
Strategic Considerations for Linker Design in Drug-Linker Conjugates
The design of a linker for an ADC is a meticulous process that must balance two conflicting requirements: maintaining a stable connection between the antibody and the drug during circulation to prevent premature release and off-target toxicity, while ensuring efficient and selective cleavage to liberate the active payload once inside the target cancer cell. nih.gov The MC-Sq-Cit-PAB linker is a cleavable system where each subunit is strategically chosen to fulfill a specific function. nih.gov
Key strategic elements in linker design include:
A conjugation handle: This component provides a reactive site for stable, covalent attachment to the antibody. The maleimide (B117702) group is a popular choice for reacting with thiol groups on cysteine residues of the antibody.
A spacer unit: Spacers are often included to bridge the antibody and the drug, which can help overcome steric hindrance and improve the accessibility of the cleavable site to enzymes. nih.govresearchgate.net The maleimidocaproyl (MC) group serves this purpose, providing a six-carbon chain. aacrjournals.org
A trigger for drug release: Cleavable linkers incorporate a chemical or enzymatic trigger that responds to the specific environment of the tumor or the intracellular space (e.g., low pH, high glutathione (B108866) concentrations, or specific enzymes). nih.gov The valine-citrulline (Val-Cit) dipeptide is a well-established motif that is selectively cleaved by the lysosomal protease cathepsin B, which is often upregulated in tumor cells. tcichemicals.comiris-biotech.denih.gov
A self-immolative moiety: Following the trigger-induced cleavage, a self-immolative spacer spontaneously decomposes to release the payload in its unmodified, active form. The p-aminobenzyloxycarbonyl (PAB) group is a common self-immolative unit that fragments after enzymatic cleavage of the adjacent peptide. tcichemicals.comresearchgate.netherbmedpharmacol.com
Modulation of physicochemical properties: The linker can be designed to influence the solubility and aggregation propensity of the ADC. Hydrophilic linkers can help counteract the hydrophobicity of many cytotoxic payloads. biopharminternational.com
The MC-Sq-Cit-PAB linker design incorporates these principles, utilizing a combination of stable and cleavable elements to ensure targeted drug delivery. The squaramide (Sq) moiety offers a unique and stable method for conjugation, reacting selectively with amines. wikipedia.orgnih.gov
| Subunit | Abbreviation | Primary Function | Rationale |
|---|---|---|---|
| Maleimidocaproyl | MC | Antibody Conjugation & Spacer | The maleimide group reacts specifically with thiol groups on antibody cysteine residues. The caproyl chain acts as a spacer to reduce steric hindrance. nih.gov |
| Squaramide | Sq | Stable Linkage | Forms a highly stable, rigid vinylogous amide bond upon reaction with amines, providing a robust connection point within the linker construct. wikipedia.orgresearchgate.net |
| Citrulline | Cit | Enzymatic Cleavage Site | Part of a dipeptide sequence (often Val-Cit) recognized and cleaved by the lysosomal protease cathepsin B, ensuring intracellular drug release. tcichemicals.comiris-biotech.de |
| p-Aminobenzyloxycarbonyl | PAB | Self-immolative Spacer | Upon cleavage of the adjacent citrulline, this unit undergoes a spontaneous 1,6-elimination to release the attached drug in its active form without any linker remnants. nih.govresearchgate.net |
Synthetic Pathways for the MC-Sq-Cit-PAB Linker Moiety
The synthesis of the complete linker requires the individual preparation of its core components, followed by their sequential assembly into the final construct.
The maleimidocaproyl (MC) subunit is a widely used bifunctional linker component in ADC development. Its synthesis is typically achieved from 6-aminocaproic acid. The process involves two main steps:
Amide Bond Formation: 6-aminocaproic acid is reacted with maleic anhydride (B1165640). This reaction forms an amide bond and a carboxylic acid, resulting in a maleamic acid derivative.
Cyclization (Imide Formation): The intermediate maleamic acid is then cyclized to form the stable five-membered maleimide ring. This is commonly achieved through dehydration, often using acetic anhydride in the presence of a catalyst like sodium acetate.
The resulting compound, 6-maleimidocaproic acid, possesses the reactive maleimide group at one end for conjugation to thiols and a carboxylic acid at the other end for further coupling reactions. nih.gov
Squaramides are derived from squaric acid and are valued in bioconjugation for their unique reactivity and stability. wikipedia.org The synthesis of an unsymmetrical squaramide, as required for a linker, leverages the sequential reactivity of squaric acid diesters, such as diethyl squarate. semanticscholar.org
The key feature of this synthesis is that the first substitution of an amine onto the diethyl squarate yields a monoamide-monoester intermediate. This intermediate is less electrophilic and thus less reactive than the starting diester. nih.gov This difference in reactivity allows for a controlled, stepwise addition of two different amines, making it an excellent tool for creating heterobifunctional linkers. nih.gov The reaction proceeds rapidly with the first amine at neutral pH, while the second amidation requires more basic conditions (e.g., pH 9.0) to proceed efficiently. nih.gov
The Cit-PAB segment is the enzymatically cleavable core of the linker. Its synthesis involves forming a stable amide bond between L-citrulline and p-aminobenzyl alcohol (PABOH). A common synthetic route involves:
Protection of L-Citrulline: The α-amino group of L-citrulline is protected, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) or carbobenzyloxy (Cbz) group, to prevent unwanted side reactions during coupling. nih.govnih.gov
Amide Coupling: The protected L-citrulline is then coupled to p-aminobenzyl alcohol. This reaction is facilitated by standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to form the Fmoc-Cit-PABOH intermediate. nih.govresearchgate.net
The assembly of the full MC-Sq-Cit-PAB linker is a multi-step process requiring careful strategic planning and the use of orthogonal protecting groups. A plausible synthetic strategy would involve the sequential coupling of the pre-synthesized subunits.
| Step | Reactants | Key Reagent/Condition | Intermediate Product |
|---|---|---|---|
| 1 | Fmoc-Cit-PABOH + Activated Gefitinib (B1684475) Precursor (e.g., PAB-PNP carbonate) | Base (e.g., DIPEA) | Fmoc-Cit-PAB-Gefitinib |
| 2 | Fmoc-Cit-PAB-Gefitinib | Piperidine in DMF | H₂N-Cit-PAB-Gefitinib |
| 3 | Amine-functionalized MC + Diethyl Squarate | Neutral pH | MC-Sq-OEt (Monoester) |
| 4 | H₂N-Cit-PAB-Gefitinib + MC-Sq-OEt | Basic pH (e.g., pH 9) | MC-Sq-Cit-PAB-Gefitinib |
Note: The reaction scheme presented is a representative pathway. The exact order of assembly and choice of protecting groups may vary to optimize yield and purity.
Conjugation Chemistry of Gefitinib to the Linker
The final step in creating the drug-linker construct is the covalent attachment of Gefitinib. Gefitinib is an EGFR inhibitor with functional groups amenable to conjugation. nih.gov For the PAB-based self-immolative system, the drug is typically attached via a carbamate (B1207046) linkage to the benzylic position of the PAB spacer. nih.govtcichemicals.com
The conjugation process involves:
Activation of the PAB alcohol: The hydroxyl group of the PAB moiety in the fully assembled or partial linker (e.g., Fmoc-Val-Cit-PABOH) is activated. A common method is to convert it into a p-nitrophenyl (PNP) carbonate, creating a good leaving group.
Carbamate Bond Formation: The activated linker (e.g., Mc-Val-Cit-PABC-PNP) is then reacted with a nucleophilic site on the Gefitinib molecule, typically a primary or secondary amine. The amine attacks the activated carbonate, displacing the p-nitrophenol and forming a stable carbamate bond. caymanchem.com
This chemistry ensures that upon enzymatic cleavage of the Citrulline residue and subsequent self-immolation of the PAB spacer, the Gefitinib is released tracelessly as an amine-containing compound, restoring its pharmacological activity. iris-biotech.de
Reaction Conditions and Methodologies for Conjugation
The construction of the this compound conjugate is typically performed through a convergent synthetic route. The peptide-spacer-drug component (Cit-PAB-Gefitinib) is often synthesized first and then coupled to the MC-Sq linker.
Synthesis of the Cit-PAB-Gefitinib Moiety: The synthesis begins with the modification of Gefitinib. The primary or secondary amine on Gefitinib serves as a nucleophile to react with a phosgene (B1210022) equivalent, forming a reactive chloroformate. This intermediate is then coupled with the p-aminobenzyl alcohol (PAB) spacer to create a carbamate linkage. sigutlabs.com The Valine-Citrulline-PABC (vc-PABC) motif is a well-established linker system used in numerous antibody-drug conjugates (ADCs). researchgate.net The citrulline amino acid is then coupled to the PAB moiety using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).
Assembly of the MC-Sq Linker: The maleimidocaproyl (MC) component provides a reactive maleimide group for eventual conjugation to a thiol-containing biomolecule, such as a cysteine residue on an antibody. The squarate (Sq) chemistry involves diethyl squarate as a common reagent for linking molecules. nih.gov The squarate moiety serves as a versatile coupling agent that can react with amines under mild conditions. acs.orgnih.gov The MC-NHS ester is reacted with an amino-functionalized squarate derivative. The reaction is typically carried out in a polar aprotic solvent at room temperature.
Final Conjugation: The final step involves the conjugation of the Cit-PAB-Gefitinib moiety to the MC-Sq linker. The amino group of the citrulline residue reacts with the squarate ester on the MC-Sq linker. This reaction is generally performed in an aqueous buffer system at a slightly basic pH to facilitate the nucleophilic attack of the amine on the squarate ring. acs.org The reaction progress is monitored by analytical techniques to ensure completion.
A summary of typical reaction conditions is provided in the table below.
| Reaction Step | Reactants | Reagents/Solvents | Typical Conditions |
| PAB-Gefitinib Formation | Gefitinib, p-aminobenzyl alcohol | Phosgene equivalent, Pyridine, Dichloromethane (DCM) | 0°C to Room Temperature, 2-4 hours |
| Cit-PAB Coupling | PAB-Gefitinib, Fmoc-Cit-OH | HATU, DIPEA, DMF | Room Temperature, 12-16 hours |
| MC-Sq Linker Assembly | MC-NHS ester, Amino-squarate | DIPEA, DMF | Room Temperature, 4-6 hours |
| Final Conjugation | Cit-PAB-Gefitinib, MC-Sq | Aqueous Buffer (pH 8-9) | Room Temperature, 2-12 hours |
Methodologies for Characterizing Conjugation Efficiency and Purity
The efficiency of the conjugation reaction and the purity of the final this compound product are critical quality attributes. Several analytical techniques are employed to assess these parameters.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary tool for monitoring the progress of the conjugation reaction and determining the purity of the final product. researchgate.net By comparing the peak areas of the starting materials, intermediates, and the final conjugate, the reaction conversion and the presence of impurities can be quantified. A typical method would utilize a C18 column with a gradient elution of water and acetonitrile, both containing a small amount of a modifier like trifluoroacetic acid (TFA). mdpi.com
Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the final conjugate by verifying its molecular weight. criver.com Electrospray ionization (ESI) is a common technique for analyzing such molecules. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition of the conjugate. mdpi.com
UV-Vis Spectroscopy: The conjugation efficiency can also be estimated using UV-Vis spectroscopy. The characteristic absorbance of the different components of the conjugate, such as the quinazoline (B50416) core of Gefitinib, can be used to determine the concentration of the conjugated species. researchgate.net
Analytical Techniques for Structural Elucidation of the Conjugate
Comprehensive structural elucidation of this compound is essential to confirm its chemical identity and integrity. This is achieved through a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis (e.g., Mass Spectrometry, Nuclear Magnetic Resonance)
Mass Spectrometry (MS): As mentioned for purity assessment, MS is also a cornerstone for structural elucidation. Tandem mass spectrometry (MS/MS) can be used to fragment the conjugate and analyze the resulting fragments. criver.com This provides information about the connectivity of the different components (MC, Sq, Cit, PAB, and Gefitinib), confirming the successful assembly of the linker-drug conjugate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the detailed structural analysis of the conjugate. nih.gov These techniques provide information about the chemical environment of each proton and carbon atom in the molecule, allowing for the confirmation of the covalent bonds formed during the synthesis. Specific proton signals corresponding to the maleimide group, the squarate ring, the amino acid residues, the PAB spacer, and the aromatic rings of Gefitinib can be identified and assigned. mdpi.com
The following table summarizes the expected spectroscopic data for the characterization of this compound.
| Technique | Expected Information | Example Data |
| HRMS (ESI) | Accurate molecular weight of the conjugate. | Calculated [M+H]⁺, Observed [M+H]⁺ |
| MS/MS | Fragmentation pattern confirming the sequence of the linker and attachment of the drug. | Fragments corresponding to Gefitinib, PAB-Gefitinib, Cit-PAB-Gefitinib, etc. |
| ¹H NMR | Chemical shifts and coupling constants for all protons, confirming the structure. | Characteristic peaks for maleimide protons, aromatic protons of Gefitinib and PAB, and amino acid protons. |
| ¹³C NMR | Chemical shifts for all carbon atoms, further confirming the molecular framework. | Resonances for carbonyl carbons, aromatic carbons, and aliphatic carbons of the linker and drug. |
Chromatographic Purity Assessment
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the most widely used chromatographic technique for assessing the purity of small molecule-linker conjugates. hovione.com The method separates the conjugate from any unreacted starting materials, byproducts, or degradation products based on their hydrophobicity. Purity is typically reported as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Size-Exclusion Chromatography (SEC): While more commonly used for larger biomolecules like antibody-drug conjugates, SEC can be employed to detect and quantify any high molecular weight aggregates that may have formed during the synthesis or storage of the drug-linker conjugate.
The purity of the final this compound conjugate is a critical parameter, and a high level of purity (typically >95%) is required for its intended application.
Compound Names
| Abbreviation/Name | Full Chemical Name |
| MC | Maleimidocaproyl |
| Sq | Squarate |
| Cit | Citrulline |
| PAB | p-aminobenzyl |
| Gefitinib | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| DIPEA | Diisopropylethylamine |
| DMF | Dimethylformamide |
| DCM | Dichloromethane |
| TFA | Trifluoroacetic acid |
Molecular and Cellular Mechanisms of Action of Mc Sq Cit Pab Gefitinib
Cellular Internalization Pathways of Antibody-Drug Conjugates (ADCs)
The journey of an ADC from the bloodstream to its intracellular target begins with its binding to the cancer cell surface. The entire process is engineered to ensure the cytotoxic payload is delivered specifically to malignant cells, minimizing exposure to healthy tissues. nih.gov
Receptor-Mediated Endocytosis Specificity
The initial and most critical step for an ADC's function is its specific binding to a target antigen on the surface of a cancer cell. nih.govmdpi.com This interaction triggers receptor-mediated endocytosis, a process by which the cell internalizes the ADC-antigen complex. mdpi.com The specificity of this process is dictated entirely by the monoclonal antibody component of the ADC, which is designed to recognize and bind to antigens that are overexpressed on tumor cells. mdpi.com
Upon binding, the cell membrane begins to invaginate, enveloping the ADC-receptor complex in a vesicle. researchgate.net This process can occur through various mechanisms, including clathrin-mediated endocytosis, which is a common pathway for many ADCs. nih.govmdpi.com The efficiency of internalization is a crucial factor for ADC efficacy, as it determines the amount of cytotoxic payload that can be delivered into the tumor cell. nih.govnih.gov For an ADC utilizing Gefitinib (B1684475), the target receptor would typically be one highly expressed on cancers dependent on the EGFR signaling pathway. nih.govbiochempeg.com
Endosomal and Lysosomal Trafficking Dynamics
Once internalized, the vesicle containing the ADC-antigen complex is known as an early endosome. researchgate.netresearchgate.net This marks the beginning of its journey through the cell's intracellular trafficking system. nih.govtandfonline.com The early endosome undergoes a maturation process, becoming a late endosome. researchgate.net During this maturation, the internal environment of the endosome becomes more acidic. creative-biolabs.com
Ultimately, the late endosome fuses with a lysosome, a cellular organelle filled with various hydrolytic enzymes. nih.govresearchgate.net The lysosome has a highly acidic internal environment (pH 4.5–5.0), which is critical for the degradation of biological macromolecules and, in this context, for the release of the ADC's payload. creative-biolabs.comiris-biotech.de The entire trafficking process, from the cell surface to the lysosome, is essential for delivering the ADC to the specific cellular compartment where the linker is designed to be cleaved. nih.govmdpi.com
| Cellular Compartment | Typical pH | Role in ADC Trafficking |
| Bloodstream (Extracellular) | ~7.4 | ADC must remain stable and intact. |
| Early Endosome | 6.0 - 6.5 | Initial sorting station after internalization. |
| Late Endosome | 5.0 - 6.0 | Matures and prepares to fuse with the lysosome. |
| Lysosome | 4.5 - 5.0 | Site of enzymatic and/or chemical cleavage of the linker and payload release. creative-biolabs.comiris-biotech.de |
Intracellular Payload Release Mechanisms
The linker connecting the antibody to Gefitinib is engineered to be stable in the bloodstream but labile under the specific conditions found within the target cell's lysosomes. nih.gov The MC-Sq-Cit-PAB linker utilizes a combination of enzymatic and chemical triggers to release its payload.
Enzymatic Cleavage by Cathepsin B and Other Proteases
The linker in MC-Sq-Cit-PAB-Gefitinib contains a valine-citrulline (Val-Cit or VC) dipeptide sequence. This specific peptide is designed to be a substrate for lysosomal proteases, particularly Cathepsin B, which is highly expressed and active in the lysosomal compartment of many tumor cells. tcichemicals.com Upon arrival in the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the citrulline and the p-aminobenzyl carbamate (B1207046) (PAB) spacer. tcichemicals.com
While the Val-Cit linker was specifically designed for cleavage by Cathepsin B, research has shown that other lysosomal cysteine proteases can also cleave this linker. nih.govaacrjournals.org This suggests that resistance to an ADC based on this linker due to the downregulation of Cathepsin B alone is unlikely. aacrjournals.org The enzymatic cleavage is the initiating event that triggers the subsequent release of the active drug. researchgate.net
pH-Dependent Hydrolysis and Stability in Subcellular Compartments
While the primary cleavage mechanism of the Val-Cit linker is enzymatic, the process is highly dependent on the acidic pH of the lysosome. iris-biotech.de Lysosomal proteases like Cathepsin B function optimally in this low-pH environment. creative-biolabs.com The linker itself is designed for high stability in the neutral pH of the bloodstream (pH ~7.4), preventing premature release of the toxic payload, which could harm healthy tissues. creative-biolabs.com
Following the enzymatic cleavage of the Val-Cit sequence, the PAB spacer becomes unstable and undergoes a rapid, spontaneous self-immolation reaction. researchgate.net This chemical rearrangement releases the Gefitinib payload in its active form. Linkers that rely on pH for hydrolysis, such as hydrazone-based linkers, are directly cleaved by the acidic environment. creative-biolabs.comnjbio.com In the case of the Val-Cit-PAB system, the low pH is an essential condition for the enzymatic machinery that initiates the payload release cascade. iris-biotech.de
Gefitinib's Interaction with Epidermal Growth Factor Receptor (EGFR)
Once released from the linker into the cytoplasm, Gefitinib exerts its cytotoxic effect by targeting the Epidermal Growth Factor Receptor (EGFR). drugbank.compatsnap.com EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. patsnap.comresearchgate.net In many types of cancer, EGFR is overexpressed or has activating mutations, leading to uncontrolled cell growth. nih.govwikipedia.org
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase. drugbank.comwikipedia.org It functions by competing with adenosine (B11128) triphosphate (ATP) for its binding site within the intracellular kinase domain of EGFR. patsnap.comnih.gov By occupying this site, Gefitinib prevents the autophosphorylation of the receptor, which is the critical first step in activating downstream signaling pathways. patsnap.com The blockade of EGFR phosphorylation inhibits major signaling cascades, including the RAS/RAF/MAPK and PI3K/AKT pathways, which are vital for the survival and proliferation of cancer cells. drugbank.comresearchgate.net This inhibition ultimately leads to cell cycle arrest and apoptosis (programmed cell death) in EGFR-dependent tumor cells. patsnap.comnih.gov
| Target | Mechanism of Gefitinib | Downstream Effect | Cellular Outcome |
| EGFR Tyrosine Kinase | Competitive binding to the ATP pocket. patsnap.comnih.gov | Inhibition of receptor autophosphorylation. patsnap.com | Blockade of PI3K/AKT and RAS/MAPK pathways. drugbank.comresearchgate.net |
| Cancer Cell | Disruption of key survival and proliferation signals. | Induction of apoptosis and cell cycle arrest. nih.gov | Inhibition of tumor growth. |
Competitive Binding to the ATP-Binding Site of EGFR Kinase Domain
Gefitinib, the active component of the conjugate, is a synthetic anilinoquinazoline (B1252766) compound that functions as a potent and selective inhibitor of the EGFR tyrosine kinase, also known as HER1 or ErbB-1. drugbank.comnih.govaacrjournals.org Its primary mechanism involves reversibly and competitively binding to the adenosine triphosphate (ATP)-binding site within the intracellular tyrosine kinase domain of the EGFR. drugbank.comwikipedia.orgnih.gov This action prevents ATP from accessing the kinase domain, which is a crucial step for the receptor's enzymatic activity. aacrjournals.orgnih.gov
The binding pocket of the EGFR kinase domain that accommodates Gefitinib is defined by several key amino acid residues. nih.gov Structural analyses have shown that Gefitinib interacts with residues such as Leu718, Ala743, Lys745, Thr790, and Leu844. nih.gov A critical interaction for its inhibitory function is the formation of a hydrogen bond between the nitrogen atom of Gefitinib's quinazoline (B50416) ring and the methionine residue at position 793 (Met793) in the ATP-binding pocket. nih.gov This competitive and reversible inhibition effectively blocks the signal transduction functions of EGFR. nih.govnih.gov
Inhibition of EGFR Autophosphorylation and Downstream Signaling Initiation
The binding of a ligand, such as epidermal growth factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and a conformational change that activates the intracellular kinase domain. nih.gov This activation leads to a process of autophosphorylation, where the kinase domain of one receptor in the dimer phosphorylates specific tyrosine residues on the C-terminal tail of the other receptor. nih.govnih.gov
By competitively occupying the ATP-binding site, Gefitinib directly prevents this critical autophosphorylation event. nih.govaacrjournals.org This inhibition blocks the creation of phosphotyrosine docking sites that are necessary for the recruitment and activation of various downstream signaling proteins and adaptors. nih.gov Consequently, the entire cascade of downstream signaling that would normally be initiated by EGFR activation is halted at its source. drugbank.comnih.gov Studies have demonstrated that Gefitinib's potency in inhibiting autophosphorylation can vary depending on the specific tyrosine residue and whether the EGFR is a wild-type or a mutated, oncogenic form. nih.gov
Downstream Signal Transduction Pathway Modulation
The inhibition of EGFR autophosphorylation by Gefitinib leads to the suppression of multiple downstream signaling cascades that are critical for tumor cell proliferation and survival. aacrjournals.org
Disruption of RAS-RAF-MAPK Signaling Cascade
The Ras-Raf-MEK-ERK pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and survival. plos.orgnih.gov Upon EGFR activation, this pathway is typically engaged, leading to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2). nih.gov
Gefitinib effectively disrupts this cascade by preventing the initial EGFR activation. aacrjournals.org Preclinical studies in various cancer cell lines have consistently shown that treatment with Gefitinib leads to a significant reduction in the levels of phosphorylated ERK (p-ERK). aacrjournals.orgnih.govnih.gov By blocking the EGFR-MAPK signaling axis, Gefitinib inhibits the transmission of mitogenic signals to the nucleus, thereby contributing to its anti-proliferative effects. drugbank.complos.org
Abrogation of PI3K-AKT-mTOR Axis Activity
The phosphatidylinositol 3-kinase (PI3K)-AKT-mammalian target of rapamycin (B549165) (mTOR) pathway is another crucial downstream effector of EGFR, playing a pivotal role in promoting cell growth, survival, and proliferation while inhibiting apoptosis. drugbank.comnih.gov Overexpression of EGFR can lead to the hyperactivation of this anti-apoptotic pathway. drugbank.com
Gefitinib abrogates the activity of this axis by blocking its upstream activator, EGFR. aacrjournals.orgmdpi.com Treatment with Gefitinib has been shown to inhibit the phosphorylation of key signaling molecules in this pathway, including AKT and mTOR. nih.govmdpi.comnih.gov For instance, in human hepatocellular carcinoma cells, Gefitinib treatment canceled the TGF-α-induced activation of both ERK1/2 and AKT. nih.gov Similarly, in non-small cell lung cancer (NSCLC) cells, Gefitinib suppressed radiation-induced activation of p-AKT and p-ERK. aacrjournals.org This inhibition of the PI3K-AKT-mTOR pathway is a key mechanism through which Gefitinib exerts its pro-apoptotic and anti-proliferative effects. mdpi.comnih.gov
| Signaling Pathway | Key Molecule | Effect of Gefitinib | Reference |
|---|---|---|---|
| RAS-RAF-MAPK | ERK1/2 | Inhibition of phosphorylation (p-ERK) | aacrjournals.orgnih.gov |
| MEK | Inhibition of activation | plos.orgnih.gov | |
| PI3K-AKT-mTOR | AKT | Inhibition of phosphorylation (p-AKT) | aacrjournals.orgnih.govmdpi.com |
| mTOR | Inhibition of phosphorylation (p-mTOR) | nih.govmdpi.com | |
| P70S6K | Inhibition of phosphorylation | nih.gov |
Induction of Cellular Responses in Preclinical Models
The molecular inhibition of EGFR and its downstream pathways by Gefitinib translates into potent anti-tumor cellular responses, most notably the arrest of the cell cycle.
Cell Cycle Arrest Mechanisms (e.g., G0/G1, S, G2/M phases)
By blocking the pro-proliferative signals from the MAPK and PI3K-AKT pathways, Gefitinib prevents cancer cells from progressing through the cell cycle, leading to cell cycle arrest. mdpi.comnih.gov The specific phase of arrest can vary depending on the cancer cell type and its genetic background.
Numerous preclinical studies have demonstrated that Gefitinib induces cell cycle arrest primarily in the G0/G1 phase. mdpi.comresearchgate.net For example, in neuroendocrine tumor cell lines (CM and BON), Gefitinib caused a dose-dependent accumulation of cells in the G0/G1 phase, with a corresponding decrease in the proportion of cells in the S and G2/M phases. researchgate.net This G1 arrest is often associated with the increased expression of cyclin-dependent kinase inhibitors like p27(Kip1). nih.gov In some preclinical models, such as in pancreatic and cervical cancer cells, a block at the G2/M phase has also been observed in addition to the G0/G1 arrest. nih.govnih.govnih.gov This halt in cellular progression prevents tumor growth and proliferation. nih.gov
| Cancer Type | Cell Line/Model | Observed Effect | Reference |
|---|---|---|---|
| Pancreatic Cancer | Human pancreatic cancer cells | Induction of G0/G1 arrest and a G2/M block | nih.gov |
| Neuroendocrine Tumors | CM and BON cells | Dose-dependent accumulation in the G0/G1 phase | researchgate.net |
| Cervical Cancer | HeLa and SiHa cells | Induction of cell cycle arrest | nih.gov |
| Pancreatic Cancer | LSL-KrasG12D/+ transgenic mice | Arrest in G2/M phase | nih.gov |
Apoptosis Induction Pathways (e.g., Caspase Activation)
Gefitinib has been shown to induce apoptosis in cancer cells through multiple pathways, which are often dependent on the specific genetic makeup of the cancer cells, such as the presence of EGFR mutations.
One of the key mechanisms by which Gefitinib induces apoptosis is through the activation of the caspase cascade. aacrjournals.org In non-small cell lung cancer (NSCLC) cells, Gefitinib treatment has been observed to lead to the activation of caspases, which are crucial for the execution phase of apoptosis. aacrjournals.org This activation can be triggered through both the intrinsic and extrinsic apoptotic pathways.
Research has indicated a role for the p53 tumor suppressor protein in Gefitinib-induced apoptosis. In human lung adenocarcinoma A549 cells, Gefitinib treatment resulted in the phosphorylation and activation of p53. nih.gov This, in turn, led to the upregulation of pro-apoptotic proteins such as Fas and PUMA (p53 upregulated modulator of apoptosis), and the downregulation of anti-apoptotic proteins like survivin and XIAP (X-linked inhibitor of apoptosis protein). nih.gov The modulation of these proteins contributes to the initiation of the apoptotic process.
Furthermore, Gefitinib can enhance Fas-mediated apoptosis by promoting the activation of caspase-8, a key initiator caspase in the extrinsic pathway. researchgate.net The intrinsic, or mitochondrial, pathway is also implicated. Studies have shown that Gefitinib can induce apoptosis through the activation of Bax, a pro-apoptotic protein, in human gallbladder adenocarcinoma cells. nih.gov This leads to the release of cytochrome c from the mitochondria, a critical step in the activation of the caspase cascade.
In some cellular contexts, the inhibition of the PI3K/AKT/mTOR signaling pathway by Gefitinib has been linked to the induction of both autophagy and apoptosis in lung cancer cells. nih.gov
Growth Inhibition and Antiproliferative Effects
The primary mechanism behind the growth inhibition and antiproliferative effects of Gefitinib is its ability to inhibit EGFR tyrosine kinase activity. iiarjournals.orgdrugbank.com By blocking the EGFR signaling cascade, Gefitinib prevents the downstream activation of pathways that are critical for cell proliferation and survival, such as the Ras/MAPK and PI3K/Akt pathways. wikipedia.orgdrugbank.com
This inhibition of EGFR signaling leads to cell cycle arrest, primarily in the G0/G1 phase. iiarjournals.org Studies on A431 and A549 cancer cells have demonstrated that treatment with Gefitinib is associated with an increase in the proportion of cells in the G1 phase of the cell cycle. iiarjournals.orgnih.gov This cell cycle arrest prevents the cancer cells from dividing and proliferating.
In addition to inducing cell cycle arrest, the antiproliferative effects of Gefitinib have been linked to the suppression of E2F-1 expression and telomerase activity. iiarjournals.orgnih.gov E2F-1 is a transcription factor that plays a crucial role in cell cycle progression, and its downregulation by Gefitinib contributes to the inhibition of cell proliferation. iiarjournals.org Telomerase is an enzyme responsible for maintaining the length of telomeres, and its inhibition can lead to cellular senescence and apoptosis. iiarjournals.org
The antiproliferative efficacy of Gefitinib can vary depending on the EGFR mutation status of the cancer cells. plos.org For instance, NSCLC cells with activating EGFR mutations are generally more sensitive to the growth inhibitory effects of Gefitinib. plos.org The following table shows the half-maximal inhibitory concentration (IC50) of Gefitinib in two different NSCLC cell lines.
| Cell Line | EGFR Mutation Status | K-ras Mutation Status | Gefitinib IC50 |
| A549 | Wild-Type | Mutant | 1.22 x 10-5 mol/L |
| PC-9 | Mutant | Wild-Type | 5.65 x 10-8 mol/L |
Data sourced from a study on the sequence-dependent antiproliferative effects of Gefitinib and Docetaxel. plos.org
Preclinical Pharmacokinetic and Pharmacodynamic Characterization of Mc Sq Cit Pab Gefitinib
In Vivo Absorption and Systemic Distribution in Preclinical Models
Following administration in preclinical models, the gefitinib (B1684475) payload demonstrates extensive and rapid distribution into various tissues. nih.govtandfonline.com This wide distribution is likely related to its physicochemical properties, which favor its movement from plasma into tissues. aacrjournals.org Studies in rats, dogs, and mice show a high volume of distribution. aacrjournals.org Plasma protein binding of gefitinib is high across species, measuring between 86-94%. nih.govtandfonline.com
In preclinical studies involving rats and mice, gefitinib shows significant distribution to a range of organs. nih.gov Following oral administration of radiolabeled gefitinib to rats, the highest concentrations of radioactivity were observed in the liver, kidney, lung, and gastrointestinal tract. nih.govtandfonline.com Conversely, penetration into the brain was low. nih.govtandfonline.com A study in mice provided detailed tissue to plasma partition coefficients (Kpt), quantifying the extent of distribution into various organs. nih.gov
Table 1: Tissue Distribution of Gefitinib in Mice This table displays the tissue to plasma partition coefficients (Kpt) of gefitinib in various organs of mice following a single intravenous dose.
| Tissue | Tissue to Plasma Partition Coefficient (Kpt) |
|---|---|
| Liver | 40.5 |
| Spleen | 12.6 |
| Lung | 11.8 |
| Kidney | 10.9 |
| Gut | 7.9 |
| Skin | 7.1 |
| Heart | 5.6 |
| Muscle | 3.5 |
| Fat | 2.5 |
| Eye | 1.8 |
| Brain | 0.71 |
Data sourced from a whole-body physiologically based pharmacokinetic (PBPK) model in mice. nih.gov
Preclinical studies in tumor-bearing animal models have demonstrated that gefitinib effectively penetrates and accumulates in tumor tissue. aacrjournals.orgnih.gov In nude mice with human tumor xenografts, concentrations of gefitinib within the tumors were found to be substantially higher than those in plasma. nih.govresearchgate.net The tumor-to-plasma concentration ratio has been reported to be as high as 12-fold based on the area under the concentration-time curve. aacrjournals.orgnih.gov
Research in an orthotopic rat lung tumor model also showed that gefitinib-related material concentrations in the tumor were much higher than in the blood. aacrjournals.orgnih.gov Further studies investigating intratumoral pharmacokinetics in mouse models of glioblastoma revealed some regional variability in gefitinib concentrations within the tumor, with a tendency for concentrations to increase from the periphery toward the center. aacrjournals.org Despite this variability, tumor levels are consistently and significantly elevated compared to plasma levels. nih.gov
Table 2: Gefitinib and Metabolite Concentrations in Plasma vs. LoVo Tumor Xenografts in Mice This table presents the mean concentrations of gefitinib and its key metabolites in plasma and tumor tissue of nude mice bearing LoVo xenografts 8 hours after the last of four daily oral administrations.
| Compound | Mean Plasma Concentration (ng/mL) | Mean Tumor Concentration (ng/g) | Tumor-to-Plasma Ratio |
|---|---|---|---|
| Gefitinib | 240 | 3,300 | ~13.8 |
| M523595 | 30 | 120 | ~4.0 |
| M537194 | 20 | 200 | ~10.0 |
Data adapted from studies in female nude mice. researchgate.net
Metabolic Fate and Biotransformation of the Conjugate and its Payload
The biotransformation of the gefitinib payload is extensive and primarily occurs through metabolism. nih.govtandfonline.com In preclinical species such as rats and dogs, gefitinib is cleared mainly via metabolic processes. nih.govtandfonline.comnih.gov The primary sites of biotransformation on the gefitinib molecule are the N-propoxymorpholino-group, the methoxy-substituent on the quinazoline (B50416) ring, and the halogenated phenyl group. drugbank.complos.org
Several metabolites of gefitinib have been identified in preclinical species. nih.govplos.org The metabolic pathways differ slightly between species. In rats, the main route of metabolism is morpholine (B109124) ring oxidation, leading to M537194 and M608236 as the primary biliary metabolites. nih.govtandfonline.com In dogs, both morpholine ring oxidation and O-demethylation of the quinazoline moiety are predominant pathways, producing metabolites like M537194 and M523595. nih.govtandfonline.com Oxidative defluorination also occurs to a lesser extent in dogs. nih.govtandfonline.com
Table 3: Major Identified Metabolites of Gefitinib in Preclinical Species This table summarizes the key metabolites of gefitinib and the primary metabolic reactions that form them.
| Metabolite ID | Metabolic Reaction | Preclinical Species Observed |
|---|---|---|
| M523595 | O-demethylation | Dog, Human |
| M537194 | Morpholine ring oxidation | Rat, Dog, Human |
| M608236 | Morpholine ring oxidation | Rat |
| M387783 | Oxidative defluorination | Dog, Human |
Information compiled from metabolic disposition studies. nih.govtandfonline.comtandfonline.com
The metabolism of gefitinib is heavily dependent on the cytochrome P450 (CYP) enzyme system. tandfonline.comnih.gov In vitro studies using human liver microsomes and expressed human CYP enzymes have identified the specific enzymes responsible for gefitinib's biotransformation. nih.govaacrjournals.org
Table 4: Contribution of Cytochrome P450 Isozymes to Gefitinib Metabolism This table outlines the roles of various CYP450 enzymes in the metabolism of the gefitinib payload.
| CYP450 Enzyme | Role in Gefitinib Metabolism | Specific Metabolic Pathway |
|---|---|---|
| CYP3A4 | Primary | Overall metabolism, formation of multiple metabolites |
| CYP2D6 | Major | Formation of O-desmethyl-gefitinib (M523595) |
| CYP3A5 | Minor | Produces a similar range of metabolites to CYP3A4, but to a lesser extent |
| CYP1A1 | Contributory | Overall metabolism |
| CYP1A2, CYP1B1 | Negligible | No significant metabolism observed |
| CYP2C9, CYP2C19 | Negligible | No measurable metabolism observed |
Data sourced from in vitro studies with human liver microsomes and recombinant CYP enzymes. nih.govaacrjournals.orgaacrjournals.org
Excretion Pathways in Preclinical Animal Species
Studies in rats and dogs have established that the primary route of excretion for gefitinib and its metabolites is via the feces. nih.govtandfonline.comnih.gov Following both oral and intravenous administration of radiolabeled gefitinib, the majority of the radioactivity is eliminated through the bile and subsequently excreted in the feces. nih.govtandfonline.com Renal elimination plays a very minor role, with less than 7% of the administered dose being excreted in the urine in rats, dogs, and humans. nih.govtandfonline.com This fecal excretion route is consistent with the extensive hepatic metabolism and biliary secretion of the compound and its metabolites. nih.gov
Preclinical Pharmacodynamic Biomarker Assessment
The preclinical pharmacodynamic (PD) characterization of MC-Sq-Cit-PAB-Gefitinib, an antibody-drug conjugate (ADC) with an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor payload, is crucial for understanding its mechanism of action and establishing a dose-response relationship. This assessment typically involves the analysis of biomarkers in tumor models to confirm target engagement and downstream pathway modulation.
Modulation of Phosphorylated Extracellular Signal-Regulated Kinase (pERK)
Gefitinib, the cytotoxic payload of this compound, functions by inhibiting the tyrosine kinase activity of EGFR. This inhibition blocks the downstream signaling cascade, a key component of which is the Ras/Raf/mitogen-activated protein kinase (MAPK) pathway. nih.gov A primary and well-established biomarker for assessing the activity of EGFR inhibitors is the phosphorylation status of the extracellular signal-regulated kinase (ERK), a downstream effector in the MAPK pathway. nih.govaacrjournals.org
In preclinical xenograft models, the administration of an EGFR-targeting ADC like this compound is expected to lead to a dose-dependent decrease in the levels of phosphorylated ERK (pERK) within the tumor tissue. nih.govaacrjournals.org This reduction in pERK serves as a direct indicator of the intracellular delivery and activity of the Gefitinib payload.
Table 1: Illustrative Preclinical Data on pERK Modulation
| Treatment Group | Dose Level | Tumor pERK Levels (relative to control) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle Control | - | 100% | 0% |
| This compound | Low Dose | 65% | 30% |
| This compound | Medium Dose | 30% | 65% |
| This compound | High Dose | 10% | 90% |
This table presents hypothetical data to illustrate the expected dose-dependent relationship between this compound administration, the reduction in tumor pERK levels, and the corresponding inhibition of tumor growth.
Studies with Gefitinib have shown that the extent and duration of pERK inhibition correlate with the observed anti-tumor efficacy. nih.govaacrjournals.org Therefore, quantitative measurement of pERK in tumor lysates from preclinical models at various time points after ADC administration is a critical component of the pharmacodynamic assessment.
Assessment of Other Downstream Signaling Markers
Beyond pERK, the inhibition of EGFR by the released Gefitinib payload is anticipated to impact other signaling pathways that are crucial for tumor cell proliferation and survival. The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another major downstream cascade activated by EGFR. nih.govbiochempeg.com Consequently, a comprehensive preclinical pharmacodynamic assessment would also include the evaluation of key markers within this pathway.
Upon EGFR inhibition, a reduction in the phosphorylation of Akt (pAkt) would be expected. Monitoring both pERK and pAkt provides a more complete picture of the biological activity of the ADC. In some instances, tumor cells can exhibit differential sensitivity to the inhibition of these two pathways.
Furthermore, resistance to EGFR inhibitors can emerge through the activation of bypass signaling pathways. nih.gov Therefore, preclinical pharmacodynamic studies may also investigate potential compensatory signaling mechanisms, such as the activation of other receptor tyrosine kinases like HER3 or MET. nih.govfrontiersin.org
Development of Pharmacokinetic/Pharmacodynamic Models for Preclinical Research
To quantitatively describe the relationship between the dose of this compound, its plasma and tumor concentrations (pharmacokinetics, PK), and the observed biological effect (pharmacodynamics, PD), pharmacokinetic/pharmacodynamic (PK/PD) models are developed during preclinical research. tandfonline.comresearchgate.net These models are invaluable tools for optimizing dosing regimens and for translating preclinical findings to the clinical setting. nih.govnih.gov
For an ADC like this compound, PK/PD models are typically complex, needing to account for the disposition of the intact ADC, the conjugated antibody, and the released Gefitinib payload. researchgate.net Semi-mechanistic and multiscale models are often employed to integrate diverse data types and provide a more predictive understanding of the ADC's behavior. tandfonline.comnih.gov
A typical preclinical PK/PD model for an EGFR-targeting ADC would consist of several interconnected modules:
A plasma PK model: This describes the distribution and clearance of the intact ADC and the released payload in the systemic circulation. tandfonline.com
A tumor disposition model: This module characterizes the transport of the ADC from the plasma into the tumor tissue. tandfonline.comnih.gov
A cellular PD model: This component describes the binding of the ADC to EGFR on the surface of tumor cells, its internalization, the intracellular release of Gefitinib, and the subsequent inhibition of downstream signaling pathways, such as the phosphorylation of ERK. nih.govaacrjournals.orgtandfonline.comnih.gov
Table 2: Key Components of a Preclinical PK/PD Model for this compound
| Model Component | Key Parameters | Data Source |
|---|---|---|
| Plasma Pharmacokinetics | Clearance, Volume of distribution | Serial blood sampling in xenograft models |
| Tumor Disposition | Tumor uptake, Catabolism rate | Tumor concentration measurements |
| Cellular Pharmacodynamics | EGFR binding affinity, Internalization rate, IC50 for pERK inhibition | In vitro cell-based assays and in vivo tumor biomarker analysis |
| Tumor Growth Inhibition | Tumor growth rate, Cell kill rate | Tumor volume measurements from efficacy studies |
By integrating preclinical data into such a framework, researchers can simulate the effects of different dosing schedules and predict the exposures required to achieve a desired level of target engagement and tumor growth inhibition. These models are instrumental in guiding the design of first-in-human clinical trials. tandfonline.com
Preclinical Efficacy Studies of Mc Sq Cit Pab Gefitinib
In Vitro Cytotoxicity and Selectivity Profiling
The in vitro activity of Gefitinib (B1684475) has been extensively profiled across a wide range of cancer cell lines, establishing its cytotoxic effects and selectivity for cells dependent on EGFR signaling.
Half-Maximal Inhibitory Concentration (IC50) Determination in Cancer Cell Lines
Gefitinib has demonstrated potent growth-inhibitory effects in various cancer cell lines, with its efficacy being particularly pronounced in those harboring activating mutations in the EGFR gene. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, varies across different cell lines, reflecting their genetic makeup and dependence on the EGFR pathway. For instance, in non-small cell lung cancer (NSCLC) cell lines, which are a primary focus of Gefitinib's clinical application, the IC50 values can range from nanomolar to micromolar concentrations.
| Cell Line | Cancer Type | EGFR Status | IC50 (µM) |
| NCI-H1299 | NSCLC | Wild-Type | 4.42 ± 0.24 |
| A549 | NSCLC | Wild-Type | 3.94 ± 0.01 |
| NCI-H1437 | NSCLC | Wild-Type | 1.56 ± 0.06 |
| HCC827 | NSCLC | Mutant (delE746-A750) | ~0.05 |
| H3255 | NSCLC | Mutant (L858R) | ~0.003 |
| H1650 | NSCLC | Mutant (delE746-A750) | Resistant |
| H1975 | NSCLC | Mutant (L858R, T790M) | Resistant |
This table is interactive. You can sort and filter the data.
Differential Activity in EGFR-Mutant Versus Wild-Type Cell Lines
A critical aspect of Gefitinib's preclinical profile is its differential activity in cancer cells with EGFR mutations compared to those with wild-type EGFR. researchgate.net Cell lines harboring activating mutations in the EGFR tyrosine kinase domain, such as exon 19 deletions (e.g., in HCC827 cells) or the L858R point mutation in exon 21 (e.g., in H3255 cells), are significantly more sensitive to Gefitinib. nih.gov This heightened sensitivity is attributed to the oncogenic addiction of these cells to the constitutively active EGFR signaling pathway, making them highly susceptible to its inhibition by Gefitinib.
In contrast, cell lines with wild-type EGFR generally exhibit lower sensitivity to Gefitinib, with IC50 values often in the micromolar range. mdpi.com However, it has been observed that even in some wild-type EGFR NSCLC cells, particularly those that are cisplatin-resistant, there can be an increased sensitivity to Gefitinib due to the abnormal activation of EGFR in these cells. nih.gov The presence of resistance-conferring secondary mutations, such as the T790M mutation, can significantly reduce the efficacy of Gefitinib even in the context of an initial activating mutation. researchgate.net
Specificity Towards Target Antigen-Expressing Cells
As the payload of an ADC, the specificity of MC-Sq-Cit-PAB-Gefitinib would be primarily determined by the monoclonal antibody component of the conjugate. The antibody would target a specific antigen on the surface of cancer cells, leading to the internalization of the ADC and the subsequent release of the Gefitinib payload. Therefore, the cytotoxic activity of the entire conjugate is designed to be concentrated in cells that express the target antigen, thereby minimizing off-target effects on healthy tissues. The inherent selectivity of Gefitinib for EGFR-dependent cells would further enhance the therapeutic window, particularly in tumors where the target antigen expression correlates with EGFR pathway activation.
In Vivo Antitumor Activity in Relevant Preclinical Models
The in vivo efficacy of Gefitinib has been demonstrated in various preclinical models, providing a strong rationale for its clinical development and its use as an ADC payload.
Xenograft Models of EGFR-Driven Cancers
Gefitinib has shown significant antitumor activity in xenograft models established by implanting human cancer cells into immunodeficient mice. In models using NSCLC cells with activating EGFR mutations, administration of Gefitinib leads to substantial tumor growth inhibition and, in some cases, tumor regression. researchgate.net For instance, in xenografts of HCC827 cells, Gefitinib treatment has been shown to effectively suppress tumor growth.
The efficacy in xenograft models is often correlated with the EGFR mutation status of the implanted cells. Tumors derived from EGFR-mutant cell lines typically show a much more robust response to Gefitinib compared to those from wild-type cell lines. researchgate.net Studies have also utilized xenograft models to investigate mechanisms of resistance and to evaluate combination therapies.
Mechanisms of Acquired Resistance to Gefitinib and Strategies for Preclinical Overcoming
EGFR-Dependent Resistance Mechanisms
These mechanisms involve alterations to the EGFR protein itself, which either prevent gefitinib (B1684475) from binding effectively or lead to its constitutive activation despite the presence of the inhibitor.
Secondary Point Mutations in EGFR Kinase Domain (e.g., T790M, C797S)
Secondary mutations in the EGFR kinase domain are the most common cause of acquired resistance to first-generation EGFR-TKIs.
The T790M mutation is the most prevalent, accounting for approximately 50-60% of acquired resistance cases. frontiersin.orgproquest.com This mutation involves the substitution of a threonine (T) residue with a methionine (M) at position 790, the "gatekeeper" residue within the ATP-binding pocket of the EGFR kinase domain. plos.org The introduction of the bulky methionine residue was initially thought to cause steric hindrance, preventing the binding of gefitinib. frontiersin.org However, further research has shown that the primary mechanism of resistance is an increased affinity of the mutant EGFR for ATP. nih.gov This elevated ATP affinity allows ATP to outcompete gefitinib for binding to the kinase domain, thereby restoring EGFR's downstream signaling and promoting cell survival. nih.gov
| EGFR Mutant | Gefitinib Binding Affinity (Kd) | ATP Binding Affinity (Km) | Resistance Mechanism |
|---|---|---|---|
| L858R (Sensitive) | ~2.4 nM | Higher (weaker binding) | N/A |
| L858R/T790M (Resistant) | ~10.9 nM (only ~4-fold weaker) | Lower (stronger binding) | Increased ATP affinity outcompetes Gefitinib |
The C797S mutation is another critical secondary mutation that confers resistance, particularly to third-generation irreversible EGFR inhibitors that are designed to overcome the T790M mutation. oncotarget.com These inhibitors work by forming a covalent bond with the cysteine residue at position 797. mdpi.com The C797S mutation, which replaces this cysteine with a serine, prevents this covalent bond from forming, thus rendering the irreversible inhibitors ineffective. doaj.org While primarily associated with resistance to third-generation TKIs, its emergence highlights the ongoing evolution of resistance mechanisms within the EGFR kinase domain. oncotarget.comdoaj.org
EGFR-Independent Bypass Signaling Pathways
In some cases, cancer cells develop resistance by activating signaling pathways that are entirely independent of the EGFR signaling network.
Activation of Alternative Kinase Pathways (e.g., HER3, AXL)
HER3 Activation: As mentioned in the context of MET and HER2 amplification, HER3 plays a pivotal role as a signal transducer. Although HER3 has deficient kinase activity, it becomes a potent signaling molecule when it forms heterodimers with other RTKs like EGFR, HER2, or MET. nih.gov Overexpression of its ligand, heregulin (HRG), can also lead to sustained HER3 activation and subsequent PI3K/Akt signaling, promoting resistance to EGFR-targeted therapies. nih.gov
AXL Activation: The AXL receptor tyrosine kinase is another important mediator of acquired resistance to EGFR-TKIs. nhsjs.com Overexpression and activation of AXL have been observed in gefitinib-resistant NSCLC cell lines. nih.govnih.gov AXL signaling can activate the same downstream pathways as EGFR, including the PI3K/Akt and MAPK/ERK pathways, thereby providing a compensatory survival signal when EGFR is inhibited. nhsjs.com Knockdown of AXL in gefitinib-resistant cells has been shown to restore sensitivity to the drug, highlighting its role as a key resistance driver. mdpi.com
Alterations in Downstream Signaling Components
Mutations or altered expression of proteins downstream of EGFR can uncouple the cell's survival from EGFR signaling, leading to resistance.
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Activating mutations in the PIK3CA gene or loss of the tumor suppressor PTEN can lead to constitutive activation of this pathway, rendering cells independent of upstream signals from EGFR. This sustained PI3K/Akt signaling allows cancer cells to survive and proliferate despite effective EGFR inhibition by gefitinib. nih.gov Preclinical studies have shown that combining gefitinib with PI3K or mTOR inhibitors can overcome this form of resistance.
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is another key downstream signaling molecule. In some cancer cells, gefitinib treatment can paradoxically lead to the activation of STAT3. nhsjs.com This activation can promote cell survival and has been identified as an intrinsic mechanism of drug resistance. Pharmacological or genetic inhibition of STAT3 in combination with gefitinib has been shown to synergistically reduce tumor cell growth, suggesting that targeting STAT3 could be a viable strategy to overcome resistance. nih.govnhsjs.com
Role of Drug Efflux Transporters in Resistance
The concentration of a drug within a cancer cell is a critical determinant of its efficacy. Overexpression of drug efflux transporters, which are membrane proteins that actively pump drugs out of the cell, can lead to reduced intracellular concentrations of gefitinib and thereby confer resistance.
The ATP-binding cassette (ABC) family of transporters is particularly implicated in this process.
ABCG2 (BCRP): The breast cancer resistance protein (BCRP), also known as ABCG2, has been shown to be a high-affinity transporter of gefitinib. nih.gov Elevated expression of ABCG2 has been observed in gefitinib-resistant cells and is associated with increased efflux of the drug. plos.org Inhibition of ABCG2 can re-sensitize resistant cells to gefitinib, and its expression may serve as a predictor for poor treatment efficacy. plos.org
ABCC10 (MRP7): More recently, ABCC10 has been identified as another transporter that actively effluxes gefitinib. frontiersin.orgnih.gov Studies have shown that both the mRNA and protein levels of ABCC10 are significantly increased in acquired gefitinib-resistant NSCLC cells. frontiersin.org Overexpression of ABCC10 leads to decreased intracellular accumulation of gefitinib and reduced sensitivity to the drug both in vitro and in vivo. frontiersin.org
| Transporter | Mechanism of Action | Effect on Gefitinib | Preclinical Overcoming Strategy |
|---|---|---|---|
| ABCG2 (BCRP) | ATP-dependent efflux pump | Reduces intracellular concentration | Co-treatment with ABCG2 inhibitors (e.g., chrysin, benzoflavone) |
| ABCC10 (MRP7) | ATP-dependent efflux pump | Reduces intracellular concentration | Co-treatment with ABCC10 inhibitors (e.g., cepharanthine) |
ATP-Binding Cassette (ABC) Transporters (e.g., ABCG2)
Acquired resistance to Gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), poses a significant challenge in the treatment of non-small cell lung cancer (NSCLC). researchgate.net While secondary mutations in the EGFR gene, such as T790M, are a primary cause of resistance, other mechanisms, including the overexpression of ATP-Binding Cassette (ABC) transporters, play a crucial role. nih.govaacrjournals.org ABC transporters are a family of membrane proteins that function as efflux pumps, actively transporting a wide variety of substrates, including therapeutic drugs, out of the cell, thereby reducing their intracellular concentration and efficacy. frontiersin.orgnih.gov
Among the various ABC transporters, ABCG2, also known as breast cancer resistance protein (BCRP), has been strongly implicated in Gefitinib resistance. frontiersin.orgplos.org Studies have demonstrated that elevated expression of ABCG2 is associated with acquired resistance to Gefitinib in cancer cells that express wild-type EGFR. plos.org Gefitinib itself has a complex interaction with ABCG2; it can act as both a substrate and an inhibitor of this transporter. plos.orgaacrjournals.orgnih.gov This dual role means that while Gefitinib can be pumped out of cancer cells by ABCG2, it can also inhibit the transporter's function, potentially affecting the efflux of other co-administered drugs. aacrjournals.orgnih.gov
The clinical relevance of ABCG2 in Gefitinib resistance is supported by observations of increased ABCG2 expression in tumor lesions from NSCLC patients who have developed resistance to the drug. plos.org Furthermore, polymorphisms in the ABCG2 gene can influence the transporter's expression and function, which may in turn affect the pharmacokinetics and toxicity of Gefitinib. nih.gov The overexpression of ABCG2 leads to a significant reduction in the intracellular accumulation of Gefitinib, thereby allowing cancer cells to survive and proliferate despite treatment. plos.org
| Cell Line Model | ABCG2 Expression Level | Effect on Gefitinib | Outcome | Reference |
|---|---|---|---|---|
| wtEGFR-expressing cancer cells | Elevated | Increased efflux of Gefitinib | Acquired resistance to Gefitinib | plos.org |
| MDR cancer cells (MCF7/TPT, CL1/Tpt) | Overexpression | Inhibition of topotecan (B1662842) efflux by Gefitinib | Gefitinib reverses resistance to other chemotherapeutics | aacrjournals.org |
| Engineered cell lines | Overexpression | Gefitinib inhibits efflux of BCRP substrates | Restoration of sensitivity to other drugs | aacrjournals.org |
Preclinical Approaches to Overcome Acquired Resistance
To address the challenge of acquired resistance to Gefitinib, particularly that mediated by ABC transporters, several preclinical strategies are under investigation. These approaches aim to either circumvent the efflux mechanism or to inhibit the resistance pathways directly.
Development of Novel Linker-Payload Designs for Resistance Circumvention
One innovative strategy to overcome drug efflux is the use of antibody-drug conjugates (ADCs). The compound "MC-Sq-Cit-PAB-Gefitinib" represents such an approach, where Gefitinib (the payload) is attached to a linker system (MC-Sq-Cit-PAB). cenmed.commedchemexpress.com This linker is designed to be stable in circulation and to release the cytotoxic payload once inside the target cancer cell. crownbio.commdpi.com
The rationale behind using an ADC to deliver Gefitinib is to bypass the ABC transporter-mediated efflux at the cell surface. By targeting a specific antigen on the surface of cancer cells, the ADC is internalized, delivering the Gefitinib payload directly into the cell. This intracellular delivery can potentially achieve a sufficiently high concentration of the drug to inhibit EGFR, even in cells that overexpress efflux pumps like ABCG2.
The design of the linker is critical to the success of an ADC. crownbio.com Cleavable linkers, such as the valine-citrulline (Val-Cit) peptide linker often found in "PAB" (p-aminobenzyl alcohol) containing systems, are designed to be cleaved by specific enzymes, like cathepsins, which are abundant in the lysosomal compartment of cells. nih.gov This ensures that the payload is released in its active form within the cancer cell. The development of novel linker technologies aims to improve the stability of ADCs in the bloodstream and to optimize the release of the payload within the tumor microenvironment. mdpi.commanchester.ac.uk The use of dual-payload ADCs and modular linker systems are also being explored to tackle tumor heterogeneity and resistance. crownbio.com
| Component | General Function in ADCs | Potential Role in Overcoming Resistance |
|---|---|---|
| Monoclonal Antibody (MC) | Targets a specific antigen on cancer cells. | Enables targeted delivery of the payload, bypassing cell surface efflux pumps. |
| Linker (Sq-Cit-PAB) | Connects the antibody to the payload and controls its release. nih.gov | Ensures stability in circulation and facilitates intracellular release of Gefitinib. |
| Payload (Gefitinib) | The cytotoxic agent that kills cancer cells. nih.gov | Inhibits EGFR signaling once released inside the cell, potentially at concentrations high enough to overcome resistance. |
Investigation of Combination Therapies Targeting Resistance Pathways
Another key preclinical strategy to overcome Gefitinib resistance is the use of combination therapies. This approach involves co-administering Gefitinib with other agents that can either inhibit the resistance mechanism or target alternative survival pathways in cancer cells.
Several combination strategies have shown promise in preclinical models:
Combination with other TKIs: Combining Gefitinib with inhibitors of other tyrosine kinases, such as MET inhibitors (e.g., Capmatinib), can be effective in patients where resistance is driven by MET amplification. mdedge.com Similarly, combining with Src inhibitors like Dasatinib has been shown to resensitize resistant cells to Gefitinib. researchgate.net
Combination with chemotherapy: The addition of chemotherapeutic agents like Pemetrexed to Gefitinib treatment has been explored to improve outcomes. amegroups.org Gefitinib has also been shown to reverse chemotherapy resistance in multidrug-resistant cancer cells by inhibiting ABC transporters. nih.govaacrjournals.org
Targeting downstream signaling pathways: Resistance to Gefitinib can be associated with the activation of downstream signaling pathways such as PI3K/AKT. nih.gov Combining Gefitinib with agents that inhibit these pathways, such as miR-30a-5p mimics, has been shown to overcome acquired resistance. nih.gov
Immunotherapy combinations: Preclinical evidence suggests that Gefitinib can enhance the anti-tumor immune response by upregulating the expression of immune checkpoint molecules like B7H5 on cancer cells, thereby activating T-cells. nih.gov This provides a rationale for combining Gefitinib with immunotherapies.
Combination with traditional medicines: Some studies have investigated the use of traditional herbal medicines, such as Jin Fu Kang Decoction (JFKD), in combination with Gefitinib to overcome drug resistance in NSCLC cells. benthamdirect.com
These preclinical investigations highlight the multifaceted nature of Gefitinib resistance and underscore the potential of rational combination therapies and novel drug delivery systems to improve the durability of response to EGFR-targeted therapies.
Structure Activity Relationship Sar Studies and Rational Drug Design
Impact of Linker Structural Modifications on Conjugate Stability and Efficacy
The linker system in an ADC is paramount, requiring a delicate balance between stability in systemic circulation and efficient cleavage within the target cancer cell. nih.govnih.gov The MC-Sq-Cit-PAB linker is a complex system where modifications to each component can significantly alter the conjugate's performance.
Maleimidocaproyl (MC) Spacer: The maleimide (B117702) group is widely used for conjugating linker-payloads to antibodies via the sulfhydryl groups of cysteine residues. nih.gov The caproyl chain provides a spatial separation between the antibody and the payload. However, the stability of the maleimide-cysteine linkage can be a concern. It is susceptible to a retro-Michael reaction, which can lead to the premature release of the drug-linker complex from the antibody in the plasma, potentially causing off-target toxicity. nih.gov Research has focused on engineering the conjugation site or modifying the maleimide itself to enhance stability. frontiersin.org
Citrulline-p-Aminobenzyl (Cit-PAB) System: This is a well-established enzyme-cleavable linker system. The dipeptide, in this case containing citrulline, is designed to be recognized and cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells. nih.govbiochempeg.com Upon cleavage of the peptide bond between citrulline and PAB, the PAB moiety acts as a self-immolative spacer. sigutlabs.comresearchgate.net It undergoes a 1,6-elimination reaction to release the active drug, Gefitinib (B1684475), in an unmodified form. nih.gov
The choice of amino acids in the dipeptide sequence is critical for both stability and cleavage efficiency. The valine-citrulline (Val-Cit) dipeptide is the most common and has been shown to have a good balance of plasma stability and efficient cleavage by Cathepsin B. biochempeg.com Modifications to this sequence can have significant effects, as detailed in the table below.
| Dipeptide Sequence | Relative Cleavage Rate by Cathepsin B | Plasma Stability | Rationale for Impact |
|---|---|---|---|
| Val-Cit | High | Good | Optimal fit in Cathepsin B active site. nih.gov |
| Val-Ala | Moderate | Good | Alternative substrate, sometimes with improved hydrophilicity. nih.gov |
| Ala-Ala | Low to Moderate | High | Less efficient recognition by Cathepsin B, leading to slower cleavage. acs.org |
| Val-Gln | High | Moderate | Shows rapid cleavage but may have slightly lower plasma stability compared to Val-Cit. acs.org |
The stability of the PAB self-immolative spacer itself can also be modulated. Substitutions on the aromatic ring of the PAB group can influence the rate of the 1,6-elimination reaction, thereby controlling the speed of drug release after enzymatic cleavage. nih.gov
Structure-Activity Relationships of Gefitinib Analogues within the Conjugate Context
Gefitinib is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. axispharm.com When used as a payload in an ADC, its intrinsic activity is crucial, but its properties must also be compatible with the conjugation and release strategy. The SAR of Gefitinib in this context revolves around maintaining high EGFR inhibitory activity while having a suitable attachment point for the linker that does not disrupt its binding to the EGFR active site.
Modifications to the Gefitinib structure are generally focused on several key areas:
The Quinazoline (B50416) Core: This is essential for binding to the ATP pocket of EGFR. Modifications here are often detrimental to activity.
The 4-Anilino Moiety: Substituents on this ring are critical for affinity and selectivity.
The 6- and 7-Position Substituents on the Quinazoline Ring: These positions are often used for linker attachment. It is vital that the linker does not sterically hinder the interaction of Gefitinib with its target.
Research into novel Gefitinib analogues has shown that introducing different functional groups can enhance cytotoxicity against various cancer cell lines. For instance, the introduction of 1,2,3-triazole moieties has been explored to develop derivatives with altered biological activities.
| Gefitinib Analogue Modification | Impact on EGFR Inhibition (IC50) | Observed Effect |
|---|---|---|
| Introduction of a 1,2,3-triazole ring | Variable | Can enhance anti-proliferative activity in certain cell lines compared to the parent Gefitinib. |
| Modification of the 7-position side chain | Variable | Can alter the spectrum of kinase inhibition, potentially creating pan-RTK inhibitors. |
| Replacement of the benzene (B151609) ring with other aromatics | Variable | Has been shown to markedly increase cytotoxicity in some cases. |
When incorporated into an ADC, the hydrophobicity of the Gefitinib analogue is also a key consideration. Highly hydrophobic payloads can lead to ADC aggregation, which negatively impacts manufacturing, stability, and pharmacokinetic properties. researchgate.net Therefore, modifications to Gefitinib may also be aimed at modulating its physicochemical properties to be more favorable for an ADC format.
Computational Modeling and In Silico Approaches for Conjugate Optimization
Given the complexity of ADCs, computational modeling and in silico approaches are invaluable tools for optimizing their design and predicting their behavior, thereby reducing the need for extensive empirical screening. digitellinc.comnih.gov
Linker Design and Stability Prediction: Molecular dynamics (MD) simulations can be used to model the conformational behavior of the linker and its interaction with the antibody surface. nih.gov These simulations can help predict the accessibility of the cleavable site to proteases and identify linker conformations that might be prone to premature degradation. frontiersin.org Quantitative structure-activity relationship (QSAR) models can be developed to correlate linker structural features with observed plasma stability and cleavage rates. digitellinc.com For instance, computational models can evaluate how different dipeptide sequences fit into the active site of Cathepsin B, helping to rationalize observed cleavage efficiencies and guide the design of novel, more selective peptide linkers. mdpi.com
The integration of these computational approaches allows for a more rational and efficient design cycle for novel ADCs based on the MC-Sq-Cit-PAB-Gefitinib scaffold, enabling the fine-tuning of each component to achieve an optimal therapeutic index.
Advanced Analytical Methodologies for Research and Development
Quantitative Bioanalysis of MC-Sq-Cit-PAB-Gefitinib and its Metabolites in Biological Matrices
The bioanalysis of ADCs is inherently complex due to their heterogeneous nature and the various biotransformations they undergo in vivo. A comprehensive analytical strategy typically involves methods to quantify the total antibody, the conjugated ADC, and the unconjugated small molecule payload and its metabolites. researchgate.net For a compound like this compound, which utilizes a cleavable linker, a critical aspect of research and development is the accurate measurement of the released Gefitinib (B1684475) and its subsequent metabolites in biological matrices such as plasma.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantitative analysis of small molecule drugs and their metabolites in complex biological fluids due to its high sensitivity and specificity. nih.govbioanalysis-zone.com For this compound, LC-MS/MS would be the primary technique to quantify the concentration of Gefitinib once it is cleaved from the antibody-linker construct.
The methodology involves sample preparation, typically a protein precipitation step, followed by chromatographic separation and mass spectrometric detection. nih.gov The separation is commonly achieved using a reversed-phase column. Detection is performed using a tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode, which allows for the sensitive and selective monitoring of specific precursor-to-product ion transitions for each analyte in a method known as Multiple Reaction Monitoring (MRM). nih.govnih.gov
Detailed research has established robust LC-MS/MS methods for the quantification of Gefitinib and its primary metabolites, which would be directly applicable to studies involving this compound. nih.gov The parameters from one such validated method are presented below.
Table 1: Example LC-MS/MS Parameters for the Quantification of Gefitinib and its Metabolites in Human Plasma Data synthesized from a study by He, et al. nih.gov
| Parameter | Value |
| Chromatography | |
| LC System | High-Performance Liquid Chromatography (HPLC) System |
| Column | X-Terra RP18 (50 × 2.1 mm, 3.5 μm) |
| Mobile Phase | Water: Acetonitrile (35:65, v/v) with 0.1% formic acid |
| Flow Rate | 0.35 mL/min |
| Run Time | 3.0 min |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Instrument | Tandem Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Method Performance | |
| Calibration Range | 0.5-1000 ng/mL (Gefitinib & M523595); 0.05-100 ng/mL (other metabolites) |
| Correlation Coefficient (r²) | ≥ 0.99 for all analytes |
| Accuracy | 92.60% - 107.58% |
| Precision (Intra & Inter-assay) | < 15% for all analytes |
| Extraction Recovery | 86% - 105% |
Immunoassays for Biomarker Detection and Quantification (e.g., ELISA, Western Blotting)
To understand the pharmacodynamic effects of this compound, it is crucial to measure its impact on the intended signaling pathway. The payload, Gefitinib, functions by inhibiting the tyrosine kinase activity of EGFR, thereby blocking downstream signaling cascades that promote cell proliferation and survival. mdpi.com Immunoassays are vital tools for quantifying the changes in key protein biomarkers within these pathways.
Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting are commonly used to assess the activity of the EGFR pathway. These techniques can measure the total protein levels and, critically, the phosphorylation status of key signaling molecules. A reduction in the phosphorylated forms of proteins like EGFR, Akt, and mTOR following treatment is a direct indicator of the drug's inhibitory activity. mdpi.com Studies have identified several biomarkers whose expression or phosphorylation state correlates with Gefitinib sensitivity. nih.gov Western blot analysis has been used to confirm that Gefitinib treatment leads to a decrease in the expression of proteins such as PI3K, phosphorylated Akt (p-Akt), and phosphorylated mTOR (p-mTOR). mdpi.comnih.gov
Table 2: Key Biomarkers for Assessing the Pharmacodynamic Effect of Gefitinib Information synthesized from multiple sources. mdpi.comnih.govnih.gov
| Biomarker | Analytical Technique | Purpose | Expected Result of Inhibition |
| EGFR | ELISA, Western Blot | To measure total and phosphorylated receptor levels | Decrease in p-EGFR |
| Akt | ELISA, Western Blot | To measure a key downstream signaling node for cell survival | Decrease in p-Akt |
| mTOR | Western Blot | To measure a downstream effector involved in cell growth and proliferation | Decrease in p-mTOR |
| HER3 | Immunoassay | To assess a related receptor tyrosine kinase and potential resistance mechanism | Modulation of expression |
| TGF-alpha | ELISA | To quantify a key ligand for the EGFR | Modulation of expression |
Flow Cytometry for Cellular Uptake, Viability, and Apoptosis Assays
Flow cytometry is a powerful, high-throughput technique that allows for the multi-parameter analysis of individual cells within a population. nawah-scientific.com It is indispensable for evaluating the cellular processes affected by a complex therapeutic like this compound.
Cellular Uptake: To assess the efficiency of cellular internalization, the antibody component of the ADC can be conjugated to a fluorescent dye. Treated cells are then analyzed by flow cytometry to measure the mean fluorescence intensity, which quantitatively determines the amount of ADC taken up by the cells. nawah-scientific.com This is critical for confirming target engagement and delivery of the payload.
Cell Viability and Apoptosis: The ultimate goal of the Gefitinib payload is to induce cancer cell death. Flow cytometry is the benchmark method for quantifying apoptosis. The most common method utilizes a dual-staining protocol with Annexin V and a viability dye like Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while PI enters and stains the DNA of cells that have lost membrane integrity (late apoptosis or necrosis). This allows for the differentiation and quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.
Studies on Gefitinib have consistently used this method to demonstrate its pro-apoptotic effects. For example, treatment of A549 lung cancer cells with Gefitinib resulted in a dose-dependent increase in the apoptotic cell population. nih.gov
Table 3: Representative Flow Cytometry Data for Apoptosis Assessment Data synthesized from a study by Xu et al. nih.gov
| Cell Line | Treatment Group | Apoptotic Rate (%) | Assay Method |
| A549 | Control (0 nmol/l) | < 5% (Baseline) | Annexin V/PI Staining |
| A549 | Gefitinib (500 nmol/l) | 60.2% | Annexin V/PI Staining |
| A549-GR | Control (0 nmol/l) | < 5% (Baseline) | Annexin V/PI Staining |
| A549-GR | Gefitinib (500 nmol/l) | < 10% | Annexin V/PI Staining |
| *Gefitinib-Resistant cell line |
Concluding Remarks and Future Research Perspectives
Summary of Preclinical Achievements and Unaddressed Research Gaps
The preclinical evaluation of ADCs is a critical step in their development pipeline, providing essential insights into their mechanism of action, efficacy, and potential limitations. While specific preclinical data for MC-Sq-Cit-PAB-Gefitinib is not extensively published, the achievements and challenges can be inferred from its components and the broader ADC landscape.
Preclinical Achievements: The conceptual achievement of a conjugate like this compound lies in its design to selectively deliver a targeted therapy, Gefitinib (B1684475), to cancer cells. Gefitinib is a well-characterized EGFR inhibitor. nih.govnih.govresearchgate.net The linker system, MC-Sq-Cit-PAB, is designed for controlled drug release. The maleimide (B117702) group (MC) allows for covalent attachment to the antibody, while the citrulline-PAB (para-aminobenzyl alcohol) portion is typically designed to be cleaved by lysosomal proteases, ensuring that the payload is released inside the target cell. This targeted delivery aims to enhance the therapeutic index of Gefitinib by increasing its concentration at the tumor site while minimizing systemic exposure.
Unaddressed Research Gaps: A primary research gap is the lack of comprehensive preclinical studies on the complete this compound conjugate. Key unanswered questions include the optimal antibody to be used for targeting specific tumor types, the drug-to-antibody ratio (DAR) that provides the best balance of efficacy and toxicity, and the full pharmacokinetic and pharmacodynamic profiles of the conjugate. frontiersin.org Furthermore, potential mechanisms of resistance to this specific ADC, which could arise from alterations in antigen expression, lysosomal function, or drug efflux pumps, remain to be investigated.
Emerging Trends in Drug-Linker Conjugate Design and Development
The field of ADC design is continuously evolving, with several emerging trends aimed at improving their therapeutic properties. td2inc.comnjbio.com These advancements are directly relevant to the future development of conjugates like this compound.
Innovations in Linker Technology: Recent advancements have focused on creating more stable and selective linkers to reduce off-target toxicity. adcreview.comresearchgate.net This includes the development of novel cleavable linkers that respond to specific triggers within the tumor microenvironment, such as particular enzymes or the acidic pH. adcreview.com Additionally, non-cleavable linkers are being refined to ensure that the payload remains attached to the antibody until the entire conjugate is degraded within the lysosome. For a linker like MC-Sq-Cit-PAB, research is ongoing to fine-tune its cleavage kinetics to optimize payload release.
Diversification of Payloads: While traditional ADCs have relied on highly potent cytotoxic agents, there is a growing interest in using a wider range of payloads with different mechanisms of action. td2inc.commdpi.com The use of a tyrosine kinase inhibitor like Gefitinib in this conjugate is an example of this trend. Future developments may include the incorporation of immune-modulating agents, DNA repair inhibitors, or other targeted therapies to overcome resistance and enhance efficacy. mdpi.com Dual-payload ADCs, carrying two different drugs, are also being explored to target multiple cancer pathways simultaneously. mdpi.com
Site-Specific Conjugation: A significant trend is the move towards site-specific conjugation techniques. td2inc.comnjbio.com These methods allow for the precise attachment of the linker-drug to specific sites on the antibody, resulting in a homogeneous ADC with a defined DAR. This contrasts with traditional conjugation methods that produce a heterogeneous mixture of ADCs, which can have variable efficacy and toxicity.
Artificial Intelligence in Design: Artificial intelligence (AI) and machine learning are increasingly being used to accelerate the design and development of ADCs. adcreview.comnih.gov AI can help in identifying novel tumor targets, optimizing antibody and linker characteristics, and predicting the synergistic effects of drug combinations. adcreview.com
Identification of Novel Preclinical Models and Biomarkers for Translational Research
To bridge the gap between preclinical findings and clinical outcomes, there is a critical need for more predictive preclinical models and robust biomarkers. nih.govresearchgate.net
Advanced Preclinical Models: The limitations of traditional subcutaneous xenograft models have led to the development of more clinically relevant models. Patient-derived xenografts (PDXs) and patient-derived tumor organoids are now being used as they better recapitulate the heterogeneity and microenvironment of human tumors. nih.gov These models can be invaluable for evaluating the efficacy of ADCs like this compound and for identifying potential mechanisms of resistance.
Innovative Imaging Techniques: Advances in preclinical imaging, such as bioluminescence imaging (BLI), allow for the dynamic and non-invasive tracking of ADC biodistribution and therapeutic effects in vivo. nih.gov These "theranostic" approaches, where the ADC has both therapeutic and diagnostic properties, can provide crucial information on drug delivery and target engagement. nih.gov
Biomarker Discovery and Validation: The identification of predictive biomarkers is essential for patient stratification and personalized medicine. nih.govmdpi.com For an ADC like this compound, relevant biomarkers could include the level of target antigen expression on tumor cells, the presence of specific genetic mutations in the EGFR pathway, and the expression of enzymes responsible for linker cleavage. mdpi.com Liquid biopsy technologies, which analyze circulating tumor cells (CTCs) or cell-free DNA (cfDNA), are also emerging as powerful tools for monitoring treatment response and detecting the emergence of resistance in real-time. mdpi.com
Q & A
Q. What is the structural and functional rationale behind the MC-Sq-Cit-PAB linker in MC-Sq-Cit-PAB-Gefitinib?
The MC-Sq-Cit-PAB linker is designed to enable controlled release of Gefitinib (an EGFR tyrosine kinase inhibitor) in antibody-drug conjugates (ADCs). The linker incorporates a protease-cleavable moiety (Cit, citrulline) for tumor microenvironment-specific activation, ensuring targeted payload delivery. Stability studies should include HPLC or mass spectrometry to verify linker-drug integrity under physiological conditions .
Q. How can researchers validate the antitumor efficacy of this compound in preclinical models?
Use in vitro cytotoxicity assays (e.g., IC50 determination in EGFR-overexpressing cell lines) and in vivo xenograft models. Measure tumor volume reduction and compare with non-targeted controls (e.g., free Gefitinib). Ensure proper controls for ADC stability and off-target effects, referencing standardized tumor response criteria (e.g., RECIST guidelines) .
Q. What are the critical parameters for assessing ADC stability during storage and administration?
Monitor aggregation via dynamic light scattering (DLS), payload release kinetics in buffer vs. serum, and linker degradation using LC-MS. Stability studies should align with ICH guidelines for biologics, including accelerated stress testing (e.g., 40°C/75% RH for 1–3 months) .
Advanced Research Questions
Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?
Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure, target engagement, and tumor shrinkage. Analyze tumor penetration using imaging techniques (e.g., PET with radiolabeled ADC). Consider tumor heterogeneity and stromal barriers as confounding factors .
Q. What experimental strategies optimize the drug-to-antibody ratio (DAR) while minimizing aggregation?
Use site-specific conjugation (e.g., engineered cysteine residues) instead of stochastic lysine coupling. Characterize DAR via hydrophobic interaction chromatography (HIC) and validate with UV-Vis spectroscopy. Compare aggregation profiles using size-exclusion chromatography (SEC) .
Q. How should researchers reconcile contradictory data on EGFR inhibition efficacy in different tumor microenvironments?
Conduct co-culture assays with stromal cells (e.g., fibroblasts, immune cells) to model tumor microenvironment interactions. Use transcriptomic profiling (RNA-seq) to identify resistance pathways (e.g., MET amplification). Cross-reference clinical trial data from Gefitinib monotherapy studies to contextualize ADC-specific mechanisms .
Methodological and Ethical Considerations
Q. What frameworks are recommended for designing hypothesis-driven studies with this compound?
Apply the PICOT framework:
- P opulation: EGFR+ cancer cell lines or PDX models.
- I ntervention: this compound at varying DARs.
- C omparison: Non-targeted ADC or free Gefitinib.
- O utcome: Tumor growth inhibition, apoptosis markers.
- T ime: Short-term (72h in vitro) vs. long-term (in vivo survival). Ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) .
Q. How can researchers ensure reproducibility when publishing ADC synthesis protocols?
Document batch-specific metrics (e.g., DAR, aggregation levels) in supplementary materials. Provide raw chromatograms and spectral data for linker-drug characterization. Reference standardized guidelines for ADC reporting (e.g., Beilstein Journal of Organic Chemistry’s experimental section requirements) .
Q. What ethical safeguards are critical for studies involving this compound in animal models?
Include ethics committee approval for humane endpoints (e.g., tumor burden limits). Follow ARRIVE 2.0 guidelines for in vivo reporting. Disclose conflicts of interest, particularly if collaborating with commercial ADC developers .
Data Analysis and Reporting
Q. How should researchers handle multi-omics data from this compound-treated tumors?
Integrate RNA-seq, proteomics, and metabolomics datasets using bioinformatics tools (e.g., Gene Set Enrichment Analysis). Validate key targets (e.g., EGFR downstream effectors) via orthogonal methods (Western blot, IHC). Use Venn diagrams to highlight overlapping pathways across time points, as demonstrated in transcriptomic studies .
Q. What statistical approaches are robust for analyzing ADC dose-response curves with high variability?
Apply nonlinear regression models (e.g., four-parameter logistic curve) and report 95% confidence intervals. Use ANOVA with post-hoc correction for multi-group comparisons. For survival data, Kaplan-Meier analysis with log-rank tests is mandatory .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
